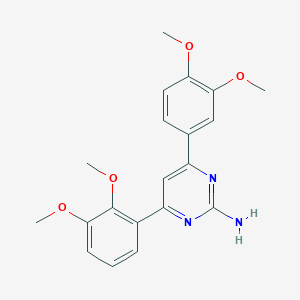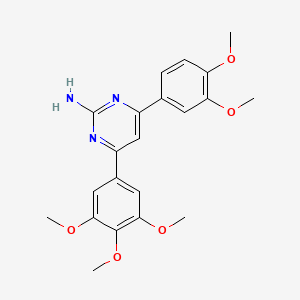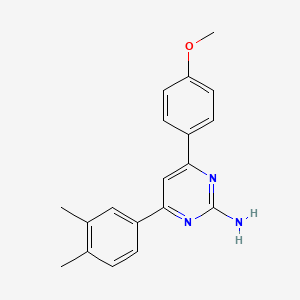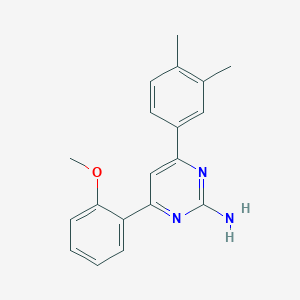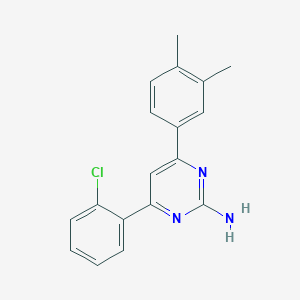
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CPDP) is an organic compound with a wide range of applications in scientific research. It has a unique structure combining two aromatic rings with a pyrimidine ring, which makes it a potential scaffold for drug design. CPDP has been extensively studied in recent years due to its potential to be used in medicinal chemistry and drug development.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many scientific research applications, including drug design and medicinal chemistry. In drug design, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used as a scaffold for the design of novel therapeutic agents. In medicinal chemistry, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used to synthesize new compounds with potential therapeutic applications. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been used in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is believed to act as an inhibitor of enzymes and receptors. It binds to these molecules and inhibits their activity, thus preventing the action of certain biological processes. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of a complex between 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and the target molecule.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes and receptors, as well as modulate the activity of certain hormones. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. Additionally, it is relatively inexpensive compared to other compounds. However, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, there is still a lack of understanding of the exact mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, which can limit its use in certain experiments.
Orientations Futures
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many potential future applications. It could be used to develop new drugs and therapeutic agents, as well as to study enzyme inhibition and receptor binding. Additionally, further research could be done to better understand the mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and its effects on biochemical and physiological processes. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could also be used to study the effects of environmental toxins and pollutants on biological systems. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could be used as a scaffold for the design of novel compounds with potential therapeutic applications.
Méthodes De Synthèse
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde in the presence of a catalyst such as piperidine. This reaction produces 4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine. The second step involves the reduction of the nitro group to an amine group, which is done using sodium borohydride.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJFUEFTHFIAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









